Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex organic compound with a molecular formula of C₁₂H₁₂O₄S. This compound belongs to the thieno[3,2-b]pyrrole family and is characterized by its unique structural features, which include a thieno[3,2-b]pyrrole core and a methoxy group attached to the 2-oxoethyl moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[3,2-b]pyrrole-5-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to its methyl ester derivative using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Subsequent Modifications: The 2-oxoethyl group is introduced through a series of reactions involving the use of reagents like chloroacetic acid and methanol under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group in the 2-oxoethyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thieno[3,2-b]pyrrole core.
Reduction Products: Reduced forms of the 2-oxoethyl group.
Substitution Products: Derivatives with different functional groups attached to the thieno[3,2-b]pyrrole ring.
Mechanism of Action
Target of Action
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share structural similarities with this compound, have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds, such as indole derivatives, have been found to have good bioavailability , suggesting that this compound may also exhibit favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have significant biological effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter metabolic fluxes, leading to changes in cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic fluxes and alter metabolite levels within the cell. For instance, it may enhance the activity of enzymes involved in detoxification processes, leading to increased clearance of reactive oxygen species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments .
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Methyl 4-(2-methoxy-2-oxoethyl)benzoate: This compound shares a similar structure but lacks the thieno[3,2-b]pyrrole core.
Methyl 4-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate: Another structurally related compound with a thiophene ring instead of the thieno[3,2-b]pyrrole core.
Uniqueness: Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its thieno[3,2-b]pyrrole core, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)thieno[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-15-10(13)6-12-7-3-4-17-9(7)5-8(12)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCGSKMWRNUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C1C(=O)OC)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.